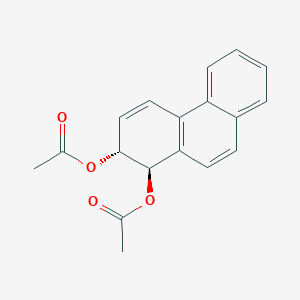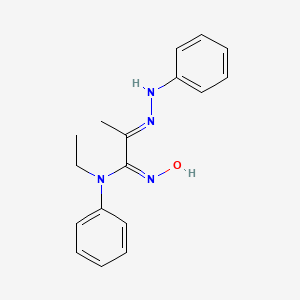
1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . This method is efficient and provides good yields of the desired product. Another approach involves the condensation of acetoacetanilide with methyl cyanoacetate or methyl acetoacetate with cyanoacetanilide in ethanol with the addition of potassium hydroxide .
Analyse Des Réactions Chimiques
1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride (NaH), benzyl alcohol, and N,N-dimethylformamide (DMF) . For example, the reaction of this compound with NaH and benzyl alcohol in DMF at elevated temperatures results in the formation of specific derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of novel therapeutic agents . It has been evaluated for its potential to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components . Additionally, it has applications in the synthesis of dyes and pigments, as well as in the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of 1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit MMPs by binding to the active site of the enzyme and preventing its catalytic activity . This inhibition can lead to the modulation of various biological processes, including tissue remodeling and inflammation.
Comparaison Avec Des Composés Similaires
1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide can be compared with other similar compounds, such as 6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile and 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities
Propriétés
Numéro CAS |
61272-32-0 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
1-methyl-6-oxo-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-15-11(8-5-9-12(15)16)13(17)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,17) |
Clé InChI |
UHHBHZBNCUBISD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC=C1C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)




![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)

